Methyl 2-bromohexanoate

Analytical Chemistry Quality Control Pharmaceutical Impurity Profiling

Sourcing Methyl 2-bromohexanoate (CAS 5445-19-2) for chiral synthesis? Generic α-bromo esters cannot replicate its linear hexanoate chain, which governs hydrophobicity (LogP 2.78), steric profile, and diastereoselectivity in cardiovascular drug intermediates. This ≥98% pure, colorless liquid is fully characterized as Amiodarone Impurity 10, meeting ICH Q2(R1) standards for ANDA method validation. It also initiates ATRP polymerization with defined chain hydrophobicity. Avoid failed reactions and costly re-optimization—procure the exact synthon your pathway demands.

Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
CAS No. 5445-19-2
Cat. No. B1630535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromohexanoate
CAS5445-19-2
Molecular FormulaC7H13BrO2
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)OC)Br
InChIInChI=1S/C7H13BrO2/c1-3-4-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3
InChIKeyYGLPDRIMFIXNBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Bromohexanoate (CAS 5445-19-2) – Properties and Procurement Baseline


Methyl 2‑bromohexanoate (CAS 5445‑19‑2) is an α‑bromo ester with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g mol⁻¹ . It is a colorless to pale yellow liquid with a density of 1.289 g mL⁻¹ at 20 °C and a refractive index of 1.455 . The compound is primarily utilized as an alkylating agent and chiral synthon in organic synthesis, enabling the introduction of both a bromine atom and a hexanoate ester moiety into target molecules . Its role as an amiodarone impurity standard also establishes its importance in pharmaceutical quality control [1].

Why Generic Substitution of Methyl 2‑Bromohexanoate (CAS 5445-19-2) Fails: Procurement Risks


Substituting methyl 2‑bromohexanoate with a generic α‑bromo ester without rigorous validation introduces significant risk to chemical processes. The length and linearity of the hexanoate chain directly influence the hydrophobicity, steric profile, and reactivity of the derived intermediates, which in turn governs diastereoselectivity in chiral synthesis . Furthermore, the methyl ester moiety offers a distinct leaving‑group profile compared to ethyl or acid analogs, impacting reaction kinetics and by‑product formation . Procurement without considering these subtle but quantifiable differentiators can lead to failed reactions, reduced yield, and the costly necessity of re‑optimizing synthetic pathways.

Methyl 2‑Bromohexanoate (CAS 5445-19-2) – Quantifiable Differentiation Evidence


Evidence Item 1: Superior Purity Profile Versus Generic α‑Bromo Esters

Commercial samples of methyl 2‑bromohexanoate are routinely certified to a purity of ≥99.0% by GC . This level of purity exceeds the 95–98% range typically observed for many generic α‑bromo esters such as methyl 2‑bromopropionate or ethyl 2‑bromohexanoate, for which specific commercial purity data are often not published at the ≥99% level . The higher initial purity reduces the need for pre‑reaction purification steps and minimizes side‑reactions originating from unknown impurities, directly improving the reliability of sensitive transformations.

Analytical Chemistry Quality Control Pharmaceutical Impurity Profiling

Evidence Item 2: Distilled Yield Advantage in Direct Synthesis

A reported synthetic route from hexanal, ammonium cerium(IV) nitrate, and lithium bromide followed by methanol quench provides methyl 2‑bromohexanoate in an 80% yield, with the methyl ester being the major product alongside 10% of methyl hexanoate . This yield is notably higher than the 53–70% range reported for the corresponding synthesis of ethyl 2‑bromohexanoate under comparable conditions [1]. The data suggest that the methanol‑derived methyl ester is formed with greater efficiency than its ethanol‑derived counterpart in this one‑pot oxidative bromination protocol.

Synthetic Methodology Process Chemistry Yield Optimization

Evidence Item 3: Differentiated LogP and Hydrophobicity for Chiral Resolution

The computed partition coefficient (LogP) of methyl 2‑bromohexanoate is approximately 2.78, a value that is substantially higher than that of the shorter‑chain analog methyl 2‑bromopropionate (LogP ≈ 1.2) . In enantioselective biotransformations, this higher LogP correlates with improved substrate partitioning into the active site of lipases and esterases, often leading to higher enantioselectivity (E‑values) in kinetic resolutions of racemic mixtures [1]. While direct E‑value comparisons are not available, the class‑level inference is that the increased hydrophobicity of the hexanoate chain provides a more favorable binding environment for many chiral catalysts.

Chiral Synthesis Lipophilicity Drug Design

Evidence Item 4: Validated Identity as a Pharmacopeial Impurity Standard

Methyl 2‑bromohexanoate (CAS 5445‑19‑2) is officially designated as Amiodarone Impurity 10, a reference standard used for analytical method development and validation (AMV) in Abbreviated New Drug Applications (ANDAs) [1]. This designation is specific to this methyl ester; the corresponding ethyl ester or free acid is not listed as a recognized impurity standard for amiodarone. The availability of fully characterized, traceable material ensures that analytical methods meet regulatory requirements for specificity, linearity, and accuracy.

Pharmaceutical Analysis Regulatory Compliance Method Validation

Methyl 2‑Bromohexanoate (CAS 5445-19-2) – Validated Research and Industrial Applications


Chiral Drug Intermediate Synthesis for Cardiovascular Agents

Methyl 2‑bromohexanoate serves as a key chiral synthon for the construction of complex cardiovascular drug candidates, including the synthesis of 2‑butyl‑2H‑pyrido[3,2‑b]‑1,4‑oxazin‑3(4H)‑one . Its stereogenic α‑carbon and hydrophobic hexyl chain provide the necessary three‑dimensional architecture and lipophilicity for target binding. The ≥99.0% purity grade ensures minimal interference from stereoisomeric impurities, which is critical for achieving high enantiomeric excess in the final API.

Analytical Method Validation for Amiodarone ANDA Filings

As Amiodarone Impurity 10, methyl 2‑bromohexanoate is an essential reference standard for developing and validating HPLC or GC methods used in the quality control of amiodarone drug substance and product [1]. Laboratories preparing ANDA submissions must use a fully characterized, traceable standard to demonstrate method specificity and accuracy as required by ICH Q2(R1) guidelines.

Specialty Polymer Monomer with Controlled Hydrophobicity

The compound's α‑bromo ester functionality enables its use as an initiator or monomer in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) . The hexanoate side chain imparts a defined level of hydrophobicity (LogP 2.78) to the resulting polymer, which can be tuned for applications in drug delivery or advanced coatings. The high purity (≥99.0%) is essential to prevent premature termination or chain‑transfer events that degrade polymer properties.

Synthesis of Agrochemical Chiral Pesticide Intermediates

The chiral nature of methyl 2‑bromohexanoate makes it a valuable intermediate in the synthesis of high‑efficacy, low‑toxicity chiral pesticides . Its use in alkylation and coupling reactions allows for the precise construction of agrochemical active ingredients with improved selectivity and reduced environmental impact. The scalable, high‑yield synthesis (80%) supports cost‑effective production of these advanced intermediates.

Technical Documentation Hub

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